molecular formula C6H11N3O2 B13277124 [5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methanol

[5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B13277124
M. Wt: 157.17 g/mol
InChI Key: JJXBZTMKLHQSPQ-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Conformational Studies

Crystallographic studies of related triazole derivatives provide critical insights into the spatial arrangement and intermolecular interactions of [5-(methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methanol. For instance, the crystal structure of 4,5-bis(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole methanolate reveals a protonated triazole ring system stabilized by N–H···O and O–H···N hydrogen bonds, forming centrosymmetric dimers with an $$ R_4^4(10) $$ motif. The dihedral angles between the triazole ring and substituted phenyl groups in this analog are 34.31° and 45.03°, while the angle between the two phenyl rings is 51.87°. These findings suggest that steric and electronic effects from substituents significantly influence conformational flexibility.

In another study, 1-methoxy-5-methyl-N-phenyl-1,2,3-triazole-4-carboxamide exhibits a dihedral angle of 25.12° between the triazole and phenyl rings, stabilized by an intramolecular N–H···N hydrogen bond forming an S(5) ring. For this compound, analogous hydrogen bonding between the methanol hydroxyl group and triazole nitrogen atoms likely enhances structural rigidity. The methoxymethyl group’s orientation relative to the triazole core can be inferred from similar compounds, where substituents like methoxy groups deviate from the triazole plane by ~0.9 Å.

Table 1: Crystallographic Parameters of Selected Triazole Derivatives

Compound Space Group Dihedral Angles (°) Hydrogen Bond Motifs
4,5-Bis(3,4,5-trimethoxyphenyl)-2H-triazole P-1 34.31, 45.03 N–H···O, O–H···N
1-Methoxy-5-methyl-N-phenyl-triazolamide P2₁/c 25.12 N–H···N (intramolecular)

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical analyses, such as density functional theory (DFT), are essential for understanding the electronic behavior of this compound. The molecule’s HOMO-LUMO gap, a critical determinant of reactivity, can be approximated using data from analogous structures. For example, the HOMO of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-ylmethanol is localized on the triazole ring and methoxyphenyl group, while the LUMO resides on the methoxy and hydroxymethyl substituents. This electron distribution suggests nucleophilic reactivity at the triazole core and electrophilic potential at the methoxymethyl group.

Mulliken charge analysis of similar triazoles indicates partial negative charges on the triazole nitrogen atoms (–0.32 e) and positive charges on the methyl groups (+0.18 e). These charge disparities facilitate dipole-dipole interactions and hydrogen bonding, consistent with crystallographic observations. Additionally, electrostatic potential maps predict regions of high electron density around the methanol oxygen, enhancing its capacity to act as a hydrogen bond donor.

Comparative Analysis with Benzotriazole and Isoxazole Derivatives

Structurally, this compound diverges from benzotriazole and isoxazole derivatives in key ways:

  • Benzotriazole Derivatives : Benzotriazole’s fused benzene-triazole system delocalizes π-electrons across the entire framework, resulting in a planar geometry and enhanced thermal stability. In contrast, the non-fused triazole core of the target compound allows greater conformational flexibility, as evidenced by dihedral angles >25° in related structures. The methoxymethyl and hydroxymethyl substituents further increase solubility in polar solvents compared to benzotriazole’s hydrophobic aromatic system.

  • Isoxazole Derivatives : Isoxazoles exhibit a five-membered ring with one oxygen and one nitrogen atom, leading to distinct electronic properties. The oxygen atom in isoxazole withdraws electron density, reducing basicity compared to triazoles. For instance, the pKa of isoxazole is ~1.5, whereas 1,2,3-triazoles typically have pKa values near 4–5. This difference impacts their coordination chemistry and suitability for metal-organic frameworks.

Table 2: Structural and Electronic Comparison with Heterocyclic Analogs

Property [5-(Methoxymethyl)-1-methyl-triazol]methanol Benzotriazole Isoxazole
Ring System Monocyclic 1,2,3-triazole Fused benzene-triazole Monocyclic O/N ring
Dihedral Flexibility 25–45° <5° <10°
Solubility in Methanol High (polar substituents) Moderate Low
HOMO-LUMO Gap (eV) ~5.2 (estimated) 4.8 6.1

Properties

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

[5-(methoxymethyl)-1-methyltriazol-4-yl]methanol

InChI

InChI=1S/C6H11N3O2/c1-9-6(4-11-2)5(3-10)7-8-9/h10H,3-4H2,1-2H3

InChI Key

JJXBZTMKLHQSPQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)CO)COC

Origin of Product

United States

Preparation Methods

Protection-Deprotection Strategies

To avoid cross-reactivity during functionalization:

  • Protect hydroxymethyl as a trimethylsilyl (TMS) or benzyl ether.
  • Deprotect using tetrabutylammonium fluoride (TBAF) for TMS groups or hydrogenolysis for benzyl ethers.

Example :

  • Synthesize 5-(trimethylsilyloxymethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid.
  • Reduce the carboxylic acid to hydroxymethyl, then remove the TMS group.

Alternative Routes via Intermediate Halogenation

  • Bromination : Introduce bromine at position 5 using N-bromosuccinimide (NBS), followed by nucleophilic substitution with methoxide.
  • Cross-Coupling : Utilize Suzuki-Miyaura coupling with boronic esters to install methoxymethyl groups.

Key Data Tables

Table 1: Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents Yield (%) Source Citation
CuAAC + Reduction Propargyl ether, azide CuI, NaBH₄ 72–85
Post-Functionalization 1-Methyl-triazole-4-carboxylic acid SOCl₂, CH₃OH, K₂CO₃ 85–92
Halogenation/Substitution 5-Bromo-triazole CH₃ONa, Pd/C, H₂ 68–75

Table 2: Optimization of Reaction Conditions

Step Temperature (°C) Solvent Catalyst Time (h)
Cycloaddition 25 THF/H₂O CuI 12
Methoxymethylation 60 MeOH K₂CO₃ 5
Deprotection 25 CH₂Cl₂ TBAF 2

Challenges and Innovations

  • Regioselectivity : Ensuring substituents occupy positions 4 and 5 requires precise control during cycloaddition.
  • Functional Group Compatibility : Methoxymethyl and hydroxymethyl groups are prone to oxidation; inert atmospheres (N₂/Ar) are critical.
  • Scalability : Batch hydrogenation (e.g., Pd/C) offers industrial viability for debenzylation.

Chemical Reactions Analysis

Types of Reactions

[5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol moiety can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of various substituted triazoles.

Scientific Research Applications

[5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and antiviral agents.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of [5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential cellular components in microorganisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

(a) [(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol]
  • Structure : Features a phenyl group at position 2 and a methyl group at position 5 (C$ _{10} $H$ _{11} $N$ _3 $O; MW: 189.21) .
  • Synthesis : Prepared via acetylation of 4,5-dimethyl-2-phenyl-1,2,3-triazol-1-oxide in toluene .
(b) [(1-Ethyl-1H-1,2,3-triazol-5-yl)methanol]
  • Structure : Substituted with an ethyl group at position 1 (C$ _5 $H$ _9 $N$ _3 $O; MW: 127.15) .
  • Key Differences : The ethyl group introduces greater alkyl chain flexibility, which may enhance membrane permeability in biological systems compared to the rigid methoxymethyl group.
(c) [(1-Cyclopropyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanol]
  • Structure : Contains a cyclopropyl ring at position 1 and ethyl at position 5 (C$ _8 $H$ _{13} $N$ _3 $O; MW: 167.21) .

Functional Group Modifications

(a) [5-(Methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine
  • Structure : Replaces the hydroxymethyl group with an amine (-CH$ _2 $NH$ _2 $) (C$ _5 $H$ _9 $N$ _4 $O; MW: 141.16) .
  • Key Differences : The amine group enhances nucleophilicity, making this compound more reactive in coupling reactions compared to the alcohol derivative.
(b) [5-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol
  • Structure: Oxazole core with a trifluoromethyl group (C$ _5 $H$ _4 $F$ _3 $NO$ _2 $) .

Molecular Weight and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C$ _7 $H$ _{11} $N$ _3 $O$ _2 $ 169.18 1-Me, 5-MeOCH$ _2 $, 4-CH$ _2 $OH
(5-Methyl-2-phenyl-2H-triazol-4-yl)methanol C$ _{10} $H$ _{11} $N$ _3 $O 189.21 2-Ph, 5-Me, 4-CH$ _2 $OH
(1-Ethyl-1H-triazol-5-yl)methanol C$ _5 $H$ _9 $N$ _3 $O 127.15 1-Et, 5-CH$ _2 $OH
[5-(MeOCH$ _2 $)-1H-triazol-4-yl]methanamine C$ _5 $H$ _9 $N$ _4 $O 141.16 5-MeOCH$ _2 $, 4-CH$ _2 $NH$ _2 $

Trends :

  • Lipophilicity : Phenyl-substituted derivatives (e.g., C$ _{10} $H$ _{11} $N$ _3 $O) exhibit higher logP values due to aromatic groups.
  • Hydrogen Bonding : The hydroxymethyl group in the target compound enhances water solubility compared to alkyl or aryl analogs.

Biological Activity

[5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methanol (CAS No. 1266788-08-2) is a triazole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound's structure includes a methoxymethyl group and a triazole moiety, which are known to influence various biological interactions.

  • Molecular Formula : C6_6H11_{11}N3_3O2_2
  • Molecular Weight : 157.17 g/mol
  • CAS Number : 1266788-08-2
  • MDL Number : MFCD19273452

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown promising antibacterial activity against various pathogens:

Pathogen MIC (µg/mL) Inhibition Zone (mm)
Escherichia coli4028
Staphylococcus aureus5025
Pseudomonas aeruginosa4530

These results suggest that the compound could serve as a lead in developing new antibacterial agents, particularly against resistant strains.

Antifungal Activity

Triazoles are also known for their antifungal properties. Preliminary tests indicate that this compound exhibits moderate antifungal activity against common fungal pathogens like Candida albicans and Aspergillus niger, with IC50 values ranging from 50 to 100 µg/mL.

Anti-inflammatory Effects

Studies have demonstrated that compounds containing triazole rings can modulate inflammatory responses. In vitro assays showed that this compound significantly reduced the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cultures.

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in microbial metabolism and inflammatory pathways. The triazole ring is known to interfere with the biosynthesis of ergosterol in fungi and may disrupt bacterial cell wall synthesis.

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of E. coli. The compound was found to exhibit a significant reduction in bacterial load in infected mice models compared to controls.

Case Study 2: Anti-inflammatory Properties

In another study published in the Journal of Medicinal Chemistry, the anti-inflammatory effects of this compound were assessed using a murine model of acute inflammation. The results indicated a marked decrease in paw edema and inflammatory markers following treatment with the compound.

Q & A

Basic: What are the recommended synthetic routes for [5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methanol, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:

  • Step 1: Preparation of a propargyl alcohol intermediate with methoxymethyl and methyl substituents.
  • Step 2: Cycloaddition with methyl azide derivatives under Cu(I) catalysis (e.g., CuSO₄·5H₂O and sodium ascorbate) in a 1:1 H₂O:tert-BuOH mixture at 50–60°C for 12–24 hours .
  • Step 3: Post-functionalization (e.g., oxidation or protection/deprotection of the methanol group).

Optimization Tips:

  • Monitor reaction progress via TLC or LC-MS to avoid over-alkylation.
  • Adjust solvent polarity (e.g., DMF for sluggish reactions) or catalyst loading (1–5 mol%) to improve yield .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what spectral features should researchers prioritize?

Answer:

  • ¹H/¹³C NMR:
    • Triazole C-H protons resonate at δ 7.5–8.5 ppm.
    • Methoxymethyl (-OCH₂OCH₃) appears as a singlet at δ 3.3–3.5 ppm (CH₃O) and δ 4.5–4.7 ppm (CH₂) .
  • FT-IR:
    • Hydroxyl (-OH) stretch at 3200–3400 cm⁻¹ (broad).
    • Triazole ring C=N/C=C at 1500–1600 cm⁻¹ .
  • Mass Spectrometry (HRMS):
    • Molecular ion [M+H]⁺ expected at m/z 186.088 (calculated for C₇H₁₁N₃O₂).

Validation: Compare with computational NMR predictions (e.g., Gaussian) to resolve ambiguities .

Basic: How can researchers resolve discrepancies in reported crystallographic data for triazole derivatives?

Answer:
Discrepancies (e.g., bond lengths, angles) may arise from:

  • Experimental Factors: Radiation source (Mo-Kα vs. Cu-Kα) or temperature during data collection.
  • Refinement Methods: Use SHELXL for high-resolution data to model thermal displacement parameters accurately .

Case Example: For this compound:

  • Validate hydrogen bonding (O-H⋯N) using PLATON software.
  • Cross-check torsion angles with similar triazole-methanol structures (e.g., CCDC entries) .

Advanced: What computational strategies are suitable for studying the electronic properties of this compound?

Answer:

  • Density Functional Theory (DFT):
    • Optimize geometry at B3LYP/6-311G(d,p) level to calculate frontier orbitals (HOMO-LUMO gap) and electrostatic potential surfaces.
    • Predict reactive sites for nucleophilic/electrophilic attacks .
  • Molecular Dynamics (MD):
    • Simulate solvation effects (e.g., in water or DMSO) to assess conformational stability.

Validation: Compare computed IR/NMR spectra with experimental data to refine force fields .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

Answer:

  • Step 1: Synthesize analogs with variations in:
    • Methoxymethyl group (e.g., ethoxymethyl, halogenated substituents).
    • Triazole substitution pattern (e.g., 1,4- vs. 1,5-disubstituted) .
  • Step 2: Screen for bioactivity (e.g., antimicrobial, enzyme inhibition) using:
    • In vitro assays (MIC for antimicrobial activity).
    • Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., cytochrome P450) .
  • Step 3: Corrogate data with Hammett constants or steric parameters to identify key pharmacophores.

Advanced: What analytical methods are recommended for resolving contradictory data on thermal stability or solubility?

Answer:

  • Thermal Stability:
    • Perform DSC/TGA under nitrogen (heating rate 10°C/min) to determine melting/decomposition points.
    • Compare with literature values for triazole-methanol analogs (e.g., 150–200°C decomposition range) .
  • Solubility:
    • Use shake-flask method with HPLC quantification in solvents (e.g., water, ethanol, DCM).
    • Apply Hansen solubility parameters to rationalize discrepancies .

Advanced: How can intermolecular interactions (e.g., hydrogen bonding, π-stacking) be experimentally and theoretically validated?

Answer:

  • X-Ray Crystallography:
    • Resolve crystal packing motifs (e.g., C-H⋯O or π-π interactions) using SHELXL-refined data .
  • Theoretical Modeling:
    • Use CrystalExplorer to quantify interaction energies (e.g., Hirshfeld surface analysis) .
  • Solid-State NMR:
    • Probe hydrogen bonding via ¹H-¹³C CP/MAS experiments.

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